Intermediate Lipophilicity (XLogP3 = 1.9) Balances Permeability and Solubility Relative to -H and -Cl Analogs
The computed XLogP3 of 2-(4-fluorophenyl)pyridin-3-amine is 1.9, compared to 1.8 for 2-phenylpyridin-3-amine (unsubstituted) and 2.5 for 2-(4-chlorophenyl)pyridin-3-amine [1][2][3]. This places the 4-fluoro derivative at a midpoint that may improve membrane permeability over the unsubstituted analog without incurring the excessive lipophilicity of the chloro analog, which is associated with higher risk of off-target promiscuity and poor solubility.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 2-Phenylpyridin-3-amine (XLogP3 = 1.8); 2-(4-Chlorophenyl)pyridin-3-amine (XLogP3 = 2.5) |
| Quantified Difference | Δ = +0.1 vs. unsubstituted; Δ = -0.6 vs. chloro |
| Conditions | Computed property, XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity is a key determinant of ADME profile; the fluorine substituent provides a quantifiable advantage in achieving the 'sweet spot' (XLogP 1–3) for oral drug-like candidates.
- [1] PubChem. (2025). 2-(4-Fluorophenyl)pyridin-3-amine, CID 40480513. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/886507-65-9 View Source
- [2] PubChem. (2025). 3-Amino-2-phenylpyridine, CID 2762784. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/101601-80-3 View Source
- [3] PubChem. (2025). 2-(4-Chlorophenyl)pyridin-3-amine, CID 40480511. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/886507-57-9 View Source
